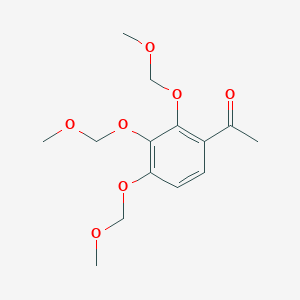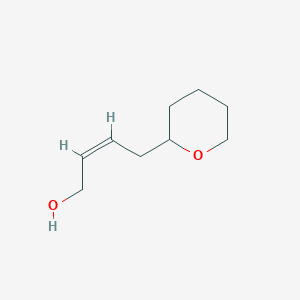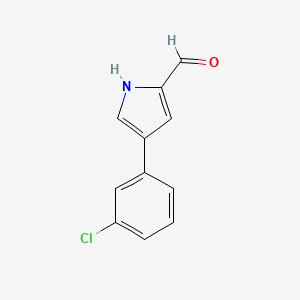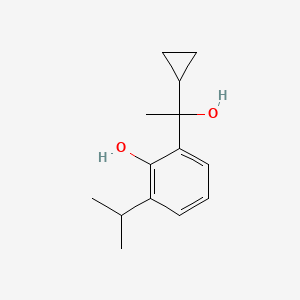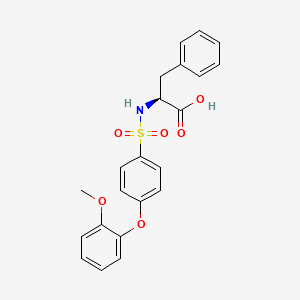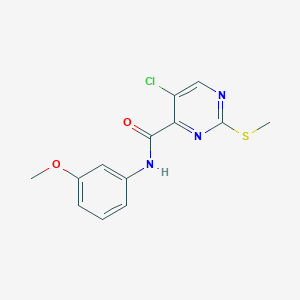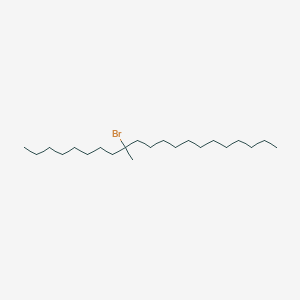
9-Bromo-9-methylhenicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-9-methylhenicosane is an organic compound with the molecular formula C22H45Br. It is a brominated alkane, where a bromine atom is attached to the 9th carbon of a 9-methylhenicosane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-9-methylhenicosane typically involves the bromination of 9-methylhenicosane. This can be achieved through a free radical halogenation reaction, where bromine (Br2) is used as the brominating agent. The reaction is initiated by heat or light, which generates bromine radicals that react with the 9-methylhenicosane to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-9-methylhenicosane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Hydroxylated or aminated derivatives.
Elimination Reactions: Alkenes.
Oxidation Reactions: Alcohols, ketones, or carboxylic acids.
Reduction Reactions: Alkanes or alcohols.
Scientific Research Applications
9-Bromo-9-methylhenicosane has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving membrane interactions due to its hydrophobic nature.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Bromo-9-methylhenicosane involves its reactivity as a brominated alkane. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution or elimination, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
9-Bromocotarnine: Another brominated compound with different structural features and applications.
Bromomalonic Dialdehyde: A compound with similar bromine functionality but different reactivity and applications.
Uniqueness
9-Bromo-9-methylhenicosane is unique due to its long alkane chain and the specific position of the bromine atom. This structure imparts distinct physical and chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C22H45Br |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
9-bromo-9-methylhenicosane |
InChI |
InChI=1S/C22H45Br/c1-4-6-8-10-12-13-14-15-17-19-21-22(3,23)20-18-16-11-9-7-5-2/h4-21H2,1-3H3 |
InChI Key |
RWAJHAAFLYOGPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)(CCCCCCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)
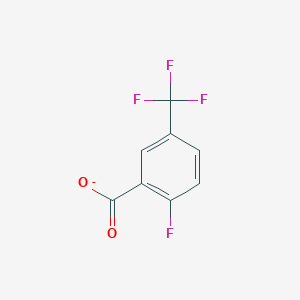
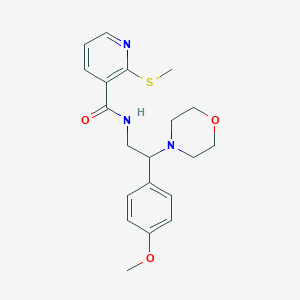
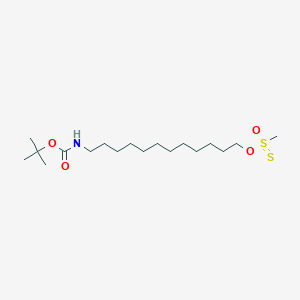
![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)
